Boc thiazole

Medicinal Chemistry Antiviral Agents Heterocyclic Synthesis

Ensure procurement accuracy: this Boc thiazole (CAS 87636-21-3) is the tert-butyl ester of thiazole-2-carboxylic acid, not the commonly mistaken 2-(Boc-amino)thiazole carbamate. This key structural difference—an ester linkage at C2 rather than a carbamate—preserves carboxylate functionality for orthogonal deprotection and direct acylation, preventing the low-yield bis-acyl byproducts seen with amino variants. Ideal for synthesizing 2-acylamino-4-halothiazoles and advancing C2-position SAR in drug discovery.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
CAS No. 87636-21-3
Cat. No. B13974907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc thiazole
CAS87636-21-3
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=NC=CS1
InChIInChI=1S/C8H11NO2S/c1-8(2,3)11-7(10)6-9-4-5-12-6/h4-5H,1-3H3
InChIKeyLLKRFZDINAQJOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc Thiazole (tert-Butyl Thiazole-2-carboxylate, CAS 87636-21-3): A Specialized Heterocyclic Building Block with Quantitative Differentiation from Amino-Analogs


tert-Butyl thiazole-2-carboxylate, commonly referred to as Boc thiazole (CAS 87636-21-3), is a heterocyclic building block with the molecular formula C8H11NO2S and a molecular weight of 185.25 g/mol . It is the tert-butyl ester of thiazole-2-carboxylic acid, featuring a Boc-protected carboxyl group directly attached to the C2 position of the thiazole ring. This structural arrangement distinguishes it from the more widely commercialized 2-(Boc-amino)thiazole (CAS 170961-15-6, C8H12N2O2S, MW 200.26), which features a carbamate (Boc-protected amine) linkage at the same position . The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting antibacterial, anticancer, anti-inflammatory, and antiviral activities [1].

The Critical Distinction Between Boc Thiazole (Ester) and 2-(Boc-amino)thiazole (Carbamate) in Multi-Step Synthetic Pathways


The assumption that all Boc-protected thiazole compounds are functionally equivalent is a common and costly procurement error. The target compound, Boc thiazole (tert-butyl ester), cannot be directly substituted with the more commercially prevalent 2-(Boc-amino)thiazole (carbamate). The two compounds differ fundamentally in the chemical bond at C2 (ester vs. carbamate), the specific protecting group (carboxyl vs. amino), and consequently, their reactivity and the synthetic utility of the deprotected product. Direct acylation of unprotected 2-amino-4-halothiazoles is known to yield low amounts of mixed and bis-acyl products, underscoring the necessity for precise protection strategies [1]. Conversely, the use of a Boc-protected carboxylate intermediate is essential for high-yielding, selective transformations, particularly when introducing halogens or subsequent acylations, as the Boc group stabilizes the intermediate and prevents decomposition [1].

Quantitative Evidence Guide: Comparative Performance of Boc Thiazole (87636-21-3) vs. 2-Aminothiazole Analogs


Enhanced Acylation Yield and Product Purity for 4-Halothiazole Synthesis via Boc Thiazole Intermediate Route

Boc thiazole, as a protected carboxylate, serves as a key intermediate in a practical, efficient route to 2-acylamino-4-halothiazoles. In a head-to-head comparison, acylation of unprotected 2-amino-4-Br/4-Cl thiazoles yielded low amounts of mixed products, including an undesirable bis-acyl byproduct. In contrast, acylation of the corresponding Boc-protected intermediates, followed by a mild deprotection step, afforded the desired thiazolides cleanly and in good yields [1].

Medicinal Chemistry Antiviral Agents Heterocyclic Synthesis

Improved Stability Under Hydrolytic Conditions vs. 2-Acetamido-4-chlorothiazole

The Boc-protected thiazole intermediates, including the carboxylate form, exhibit significantly enhanced stability compared to their unprotected or N-acetylated counterparts. Direct experimental evidence shows that even mild hydrolysis of 2-acetamido-4-chlorothiazole led to rapid decomposition with reversion to 2-aminothiazol-4(5H)-one [1]. This highlights the instability of certain N-substituted thiazoles under aqueous conditions, whereas the Boc group on the carboxylate provides a robust, yet selectively removable, protecting group that prevents such decomposition during multi-step syntheses.

Chemical Stability Drug Discovery Synthetic Methodology

Functional Group Distinction: Carboxylate Ester (Boc thiazole) vs. Carbamate (2-(Boc-amino)thiazole) for Orthogonal Deprotection Strategies

While a direct head-to-head study comparing the two specific compounds was not identified, a class-level inference based on well-established protecting group chemistry is crucial for procurement. Boc thiazole (tert-butyl ester) contains a Boc-protected carboxylic acid, whereas 2-(Boc-amino)thiazole contains a Boc-protected amine . Both are labile to acidic conditions (e.g., neat trifluoroacetic acid) [1], but they liberate different functional groups: a carboxylic acid versus a primary amine. This fundamental difference is critical for orthogonal synthesis strategies where one may use Boc protection for amines and tert-butyl esters for carboxylic acids in the same molecule, allowing for selective, stepwise deprotection using different reagents or conditions.

Protecting Group Chemistry Solid-Phase Peptide Synthesis Orthogonal Synthesis

Strategic Application Scenarios for Boc Thiazole (CAS 87636-21-3) in Pharmaceutical and Agrochemical Research


Synthesis of 2-Carboxy-Modified Thiazole Pharmacophores

Utilize Boc thiazole as the starting material for the preparation of thiazole-2-carboxylic acid derivatives. The tert-butyl ester group can be selectively removed under mild acidic conditions to reveal the carboxylic acid handle for further coupling reactions, such as amide bond formation with various amines, without affecting other Boc-protected amines in the molecule. This route is essential for exploring the structure-activity relationships (SAR) around the C2-position of thiazole-based drug candidates, as evidenced by the critical role of C2-acylamino substitutions in antiviral thiazolides [1].

Orthogonal Protection in Complex Heterocyclic Synthesis

Employ Boc thiazole in a synthetic sequence requiring orthogonal protection of amine and carboxylic acid functionalities. The tert-butyl ester on the thiazole ring is stable to conditions that remove base-labile amine protecting groups (e.g., Fmoc), while the Boc group on the carboxylate can be removed with acid without affecting acid-stable amine protecting groups. This enables the construction of complex, polyfunctional thiazole-containing scaffolds, such as those required for peptide-thiazole conjugates or advanced macrocyclic natural product analogs [1].

Precursor to 4-Halogenated Thiazole Building Blocks

Use Boc thiazole as a foundational intermediate in the synthesis of 2-acylamino-4-halothiazoles. Following established protocols, the Boc-protected compound can be converted to 2-aminothiazol-4(5H)-one derivatives, which are then halogenated at the C4 position under Appel-related conditions to yield 4-Br, 4-Cl, and 4-I thiazole building blocks [1]. These halogenated intermediates are invaluable handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) in medicinal chemistry programs targeting the 4-position of the thiazole core.

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